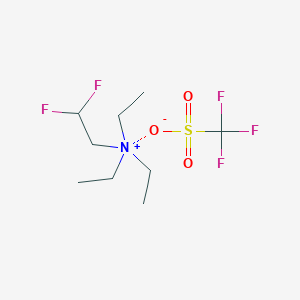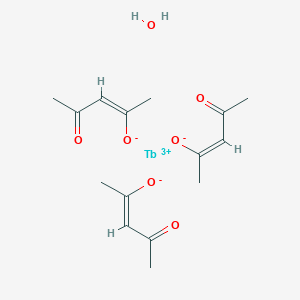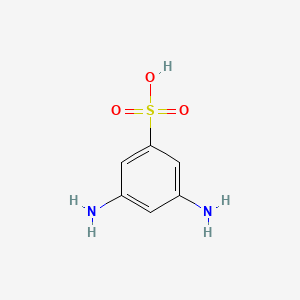
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes trifluoromethanesulfonic acid and difluoroethyl groups, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester typically involves the reaction of trifluoromethanesulfonic acid with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Trifluoromethanesulfonic Acid: This is achieved by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide.
Reaction with 2,2-Difluoroethylamine: The prepared trifluoromethanesulfonic acid is then reacted with 2,2-difluoroethylamine in the presence of a suitable catalyst to form the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1)
- Methanesulfonic acid, 1,1,1-trifluoro-, azanyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
- Methanesulfonic acid, 1,1,1-trifluoro-, chromium(2+) salt (2:1)
Uniqueness
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester is unique due to its combination of trifluoromethanesulfonic acid and difluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C9H18F5NO3S |
|---|---|
Molekulargewicht |
315.30 g/mol |
IUPAC-Name |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
QIUBCQLYIWMRNK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)










![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)
